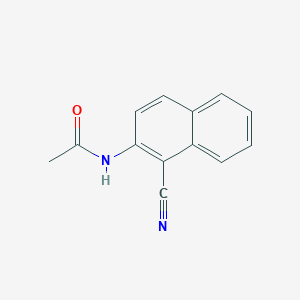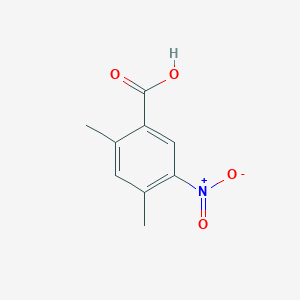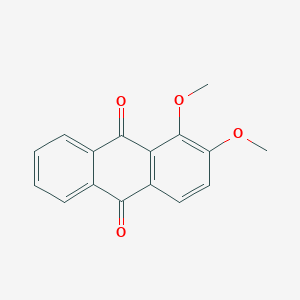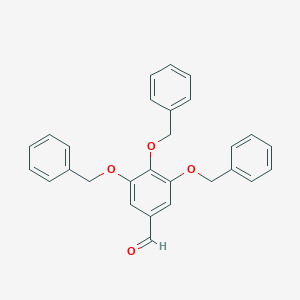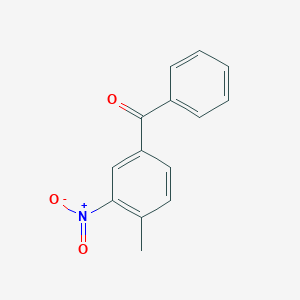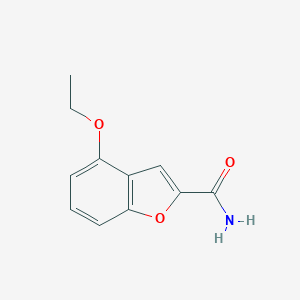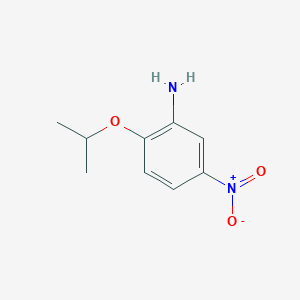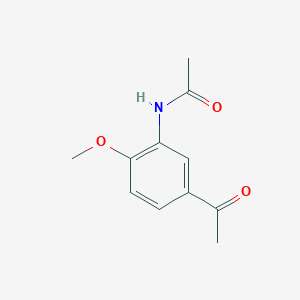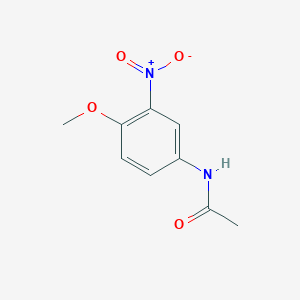![molecular formula C18H15ClN2O4 B189208 7-Chlor-1-(2-Methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-on CAS No. 137982-91-3](/img/structure/B189208.png)
7-Chlor-1-(2-Methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-on
Übersicht
Beschreibung
The compound is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Synthesis Analysis
The synthetic method of this compound involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain the final product .Molecular Structure Analysis
The molecular formula of the compound is C18H15ClN2O4 . Its unique structure allows for the synthesis of novel derivatives, enabling the exploration of potential therapeutic properties.Chemical Reactions Analysis
The compound undergoes several chemical reactions during its synthesis . These include acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation under acidic conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.8 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and dry .Wirkmechanismus
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is believed to act as a competitive inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme, blocking its activity and preventing the signal transduction pathway from being activated. This mechanism of action has been studied in a variety of laboratory experiments and has been shown to be effective in inhibiting the activity of enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can have a variety of effects on the body. It has also been studied for its potential effects on the pharmacological and physiological effects of various compounds, such as drugs and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It is also non-toxic and has a low molecular weight, making it an ideal compound for use in biochemical and physiological experiments. However, it is not soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are still being explored. Future research could focus on the development of new synthesis methods, as well as the development of new ways to use the compound in laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential use of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-
Synthesemethoden
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is synthesized via a multi-step process involving the reaction of 4-nitrobenzaldehyde with 2-methyl-4-chlorobenzoyl chloride in the presence of anhydrous sodium acetate, followed by the addition of sodium hydroxide to the reaction mixture. This process produces a crude product that is then purified by column chromatography and recrystallized from a mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
Antimalarielle Aktivität
Die Verbindung wurde auf ihr Potenzial als Antimalariamittel untersucht. Sie zeigte Aktivität gegen Blutstadien-Parasiten von Plasmodium falciparum, die für die meisten Malaria-bedingten Todesfälle verantwortlich sind. Die Wirksamkeit der Verbindung bei der Hemmung des Wachstums von arzneimittelresistenten Stämmen von P. falciparum macht sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung .
Anti-Fibrose-Aktivität
Forschungen haben gezeigt, dass Derivate dieser Verbindung antifibrotische Eigenschaften besitzen. Diese Eigenschaften sind besonders relevant bei der Behandlung von Krankheiten, die durch übermäßige Fibrogewebsbildung gekennzeichnet sind, wie z. B. Leberfibrose. Die Hemmung der Kollagenexpression und des Hydroxyprolingehalts in Zellkulturen deutet auf mögliche Anwendungen bei der Entwicklung neuer antifibrotischer Medikamente hin .
Arzneimittelentwicklung und -synthese
Das molekulare Gerüst der Verbindung bietet eine Grundlage für die Entwicklung und Synthese neuer Arzneimittel. Ihre Struktur kann modifiziert werden, um ihr pharmakologisches Profil zu verbessern, einschließlich verbesserter Arzneimittelähnlichkeit und ADMET (Absorption, Distribution, Metabolismus, Elimination und Toxizität) Eigenschaften, die für die Entwicklung wirksamer Medikamente entscheidend sind .
Molekular-Docking-Studien
Die Verbindung wurde in Molekular-Docking-Studien verwendet, um ihre Wechselwirkung mit biologischen Zielstrukturen zu untersuchen. Diese Studien helfen, den Wirkmechanismus der Verbindung zu verstehen und potenzielle Off-Target-Effekte zu identifizieren, was für die Gewährleistung der Sicherheit und Wirksamkeit neuer Medikamente unerlässlich ist .
Pharmakologisches Aktivitätsprofil
Die vielfältigen pharmakologischen Aktivitäten der Verbindung, einschließlich antimikrobieller, antiviraler und antitumoraler Eigenschaften, wurden untersucht. Dieses breite Wirkungsspektrum unterstreicht ihr Potenzial als vielseitiges Pharmakophor in der Wirkstoffforschung .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRQBJNAGEBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599035 | |
| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137982-91-3 | |
| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWB5QJ6P82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




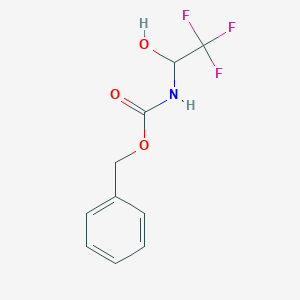
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
